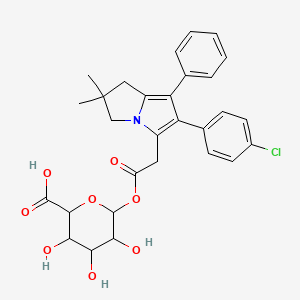
(R)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is a chemical compound that features both imidazole and morpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl typically involves the reaction of ®-morpholine with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole and morpholine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the morpholine moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-(1H-Imidazol-1-ylmethyl)-morpholine: Lacks the specific stereochemistry of the ®-enantiomer.
1-(1H-Imidazol-1-ylmethyl)-piperazine: A similar compound with a piperazine ring instead of morpholine.
Uniqueness
®-2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H16Cl3N3O |
|---|---|
Peso molecular |
276.6 g/mol |
Nombre IUPAC |
(2R)-2-(imidazol-1-ylmethyl)morpholine;trihydrochloride |
InChI |
InChI=1S/C8H13N3O.3ClH/c1-3-11(7-10-1)6-8-5-9-2-4-12-8;;;/h1,3,7-9H,2,4-6H2;3*1H/t8-;;;/m1.../s1 |
Clave InChI |
RRPSKXFYFAXIMQ-VFIYQRISSA-N |
SMILES isomérico |
C1CO[C@H](CN1)CN2C=CN=C2.Cl.Cl.Cl |
SMILES canónico |
C1COC(CN1)CN2C=CN=C2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
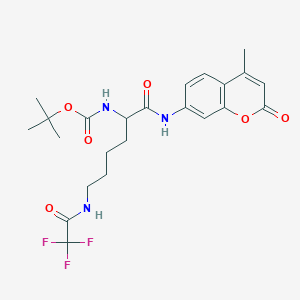

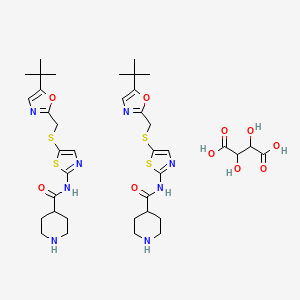
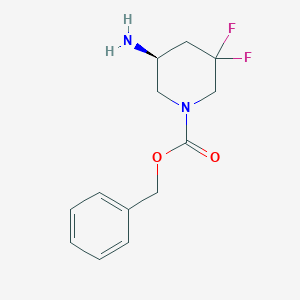
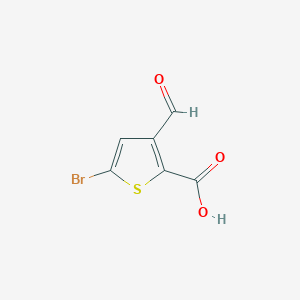
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)



